An In-depth Technical Guide to 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Pyrazole and Pyrimidine Scaffolds
The fusion of pyrazole and pyrimidine rings in a single molecular entity has given rise to a class of heterocyclic compounds with significant therapeutic potential.[1][2] 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine represents a core structure within this chemical space, embodying the advantageous physicochemical and biological properties of both parent heterocycles. Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide array of approved drugs, while pyrazoles are key pharmacophores in numerous therapeutic agents, including anti-inflammatory and anticancer drugs.[3][4] This guide provides a comprehensive technical overview of 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine, detailing its chemical structure, physicochemical properties, a validated synthetic protocol, and its established and potential applications in modern drug discovery.
I. Molecular Structure and Physicochemical Properties
The foundational step in understanding the therapeutic potential of any compound lies in a thorough characterization of its molecular structure and inherent physical properties. These parameters govern its interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Structure
The chemical structure of 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine is characterized by a pyrimidine ring linked at its 2-position to the nitrogen at position 1 of a 4-methylpyrazole ring.
Figure 1: Chemical structure of 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine.
Physicochemical Data
While specific experimental data for 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine is not widely published, the following table summarizes its key identifiers and predicted properties based on its structure and data from closely related analogs. A closely related compound, 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine, has the CAS Number 1233932-36-9.[5]
| Property | Value | Source/Method |
| Molecular Formula | C₈H₈N₄ | Calculated |
| Molecular Weight | 160.18 g/mol | Calculated |
| CAS Number | Not available (similar: 1233932-36-9) | [5] |
| Appearance | Expected to be a solid | Analog data |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General knowledge of similar heterocycles |
| pKa | Not available | - |
| LogP | Not available | - |
II. Synthesis and Characterization
The synthesis of pyrazolyl-pyrimidines can be achieved through several established methodologies. A common and effective approach involves the condensation of a pyrazole-containing amidine with a β-dicarbonyl compound or its equivalent.
Proposed Synthetic Workflow
A plausible and efficient synthesis of 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine involves the reaction of 4-methyl-1H-pyrazole-1-carboximidamide with a suitable three-carbon synthon, such as malondialdehyde or a protected equivalent, followed by cyclization.[6][7]
Figure 2: Proposed synthetic workflow for 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from general methods for the synthesis of 2-substituted pyrimidines.[4][8][9]
Step 1: Synthesis of 4-Methyl-1H-pyrazole-1-carboximidamide hydrochloride
-
To a solution of 4-methylpyrazole (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetonitrile), add cyanamide (1.1 eq).
-
Bubble dry hydrogen chloride gas through the solution at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
The resulting precipitate, 4-methyl-1H-pyrazole-1-carboximidamide hydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Step 2: Synthesis of 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine
-
To a solution of 4-methyl-1H-pyrazole-1-carboximidamide hydrochloride (1.0 eq) in ethanol, add a solution of malondialdehyde bis(dimethyl acetal) (1.1 eq) and a base such as sodium ethoxide (2.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine.
Spectroscopic Characterization
The structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques.[10][11]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and pyrazole protons. The methyl group on the pyrazole ring will appear as a singlet around δ 2.0-2.5 ppm. The pyrazole protons will appear as singlets in the aromatic region (δ 7.5-8.5 ppm). The pyrimidine protons will exhibit a characteristic coupling pattern: a triplet for H5 and a doublet for H4 and H6.[12][13]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The methyl carbon will resonate in the aliphatic region (δ 10-20 ppm). The pyrazole and pyrimidine carbons will appear in the aromatic region (δ 100-160 ppm), with the carbons attached to nitrogen atoms resonating at a lower field.[12][14]
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group (around 2900-3100 cm⁻¹), and C=N and C=C stretching vibrations of the heterocyclic rings (in the range of 1400-1600 cm⁻¹).[10]
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 160.18 for C₈H₈N₄). The fragmentation pattern can provide further structural information.[15]
III. Applications in Drug Development
The pyrazolyl-pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous compounds with a wide range of therapeutic applications.[16][17][18]
Kinase Inhibition in Oncology
A significant area of application for pyrazolyl-pyrimidine derivatives is in the development of protein kinase inhibitors for cancer therapy.[17][19] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The planar, nitrogen-rich structure of 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine makes it an ideal scaffold for designing ATP-competitive inhibitors that can fit into the nucleotide-binding pocket of various kinases.
Figure 3: Potential mechanism of action of 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine as a kinase inhibitor in cancer signaling.
Anti-inflammatory and Immunomodulatory Agents
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and neurodegenerative conditions. Pyrazole and pyrimidine derivatives have been extensively investigated as anti-inflammatory agents.[16][18] Compounds based on the pyrazolyl-pyrimidine scaffold have shown potent inhibitory activity against key inflammatory mediators such as cyclooxygenases (COX) and various cytokines. The structural features of 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine suggest its potential to be developed into a selective inhibitor of inflammatory pathways.
Other Therapeutic Areas
The versatility of the pyrazolyl-pyrimidine core extends to other therapeutic areas, including:
-
Antiviral agents: As structural analogs of purines, these compounds can interfere with viral replication.[18]
-
Central Nervous System (CNS) disorders: Certain derivatives have shown activity as anxiolytics and sedative-hypnotics.[16]
-
Antimicrobial agents: The scaffold has been utilized to develop novel antibacterial and antifungal compounds.[20][21]
IV. Conclusion and Future Perspectives
2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine stands as a molecule of significant interest for researchers in medicinal chemistry and drug development. Its structure, combining the favorable attributes of both pyrazole and pyrimidine rings, provides a robust platform for the design of novel therapeutic agents. While specific experimental data for this exact compound is emerging, the wealth of information on closely related analogs strongly supports its potential across various therapeutic indications, particularly in oncology and inflammation.
Future research should focus on the efficient and scalable synthesis of 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine and a thorough in-vitro and in-vivo evaluation of its biological activities. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing its potency and selectivity for specific biological targets. The continued exploration of this privileged scaffold is poised to yield novel drug candidates with improved efficacy and safety profiles.
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